Propyne
Overview
Description
Propyne, also known as methylacetylene, is a significant organic compound in the field of industrial chemistry. It is classified as an alkyne, a category of hydrocarbons characterized by triple bonds between carbon atoms. Chemically, it is represented by the formula CH₃C≡CH. This compound is a colorless gas at standard temperature and pressure, with a boiling point of -23.2°C and a specific gravity of 0.688 at 20°C . This volatile compound is not soluble in water but readily dissolves in organic solvents like ether, alcohol, and acetone .
Synthetic Routes and Reaction Conditions:
Dehydrohalogenation of 1,2-dihalopropane: This method involves the elimination of hydrogen halide from 1,2-dihalopropane in the presence of alcoholic potassium hydroxide.
Reduction of 1-propanol, allyl alcohol, or acetone vapors over magnesium: This laboratory-scale method involves reducing these compounds to produce this compound.
Industrial Production Methods:
Cracking of Propane: this compound is produced as a side product by cracking propane to produce propene, an important feedstock in the chemical industry.
Equilibrium with Propadiene: this compound exists in equilibrium with its isomer propadiene, and the mixture is often referred to as MAPD (MethylAcetylene-Propadiene Propane).
Mechanism of Action
Target of Action
Propyne, also known as Methylacetylene, is an alkyne with the chemical formula CH3C≡CH
Mode of Action
This compound can act as a halogenating agent in organic synthesis. It can add a halogen atom to a double bond or a triple bond, leading to the formation of new compounds. It can also act as a nucleophile in some reactions, where it can attack an electrophilic center and form a new bond.
In organic chemistry, this compound is a convenient three-carbon building block. Deprotonation with n-butyllithium gives propynyllithium, a nucleophilic reagent that adds to carbonyl groups, producing alcohols and esters .
Biochemical Pathways
For instance, the propynyllithium, formed by the deprotonation of this compound, can react with carbonyl groups to produce alcohols and esters .
Result of Action
The result of this compound’s action largely depends on the specific chemical reactions it undergoes. For instance, when it acts as a nucleophile, it can form new bonds with electrophilic centers, leading to the formation of new compounds. When used in organic synthesis, it can contribute to the formation of complex organic molecules .
Chemical Reactions Analysis
Propyne undergoes various chemical reactions, including:
Hydrogenation: The triple bond in this compound can be saturated by hydrogen gas in the presence of a suitable catalyst, converting it to propane.
Addition Reactions: The triple bond allows for addition reactions, such as the addition of halogens or hydrogen halides.
Deprotonation: Deprotonation with n-butyllithium gives propynyllithium, a nucleophilic reagent that adds to carbonyl groups, producing alcohols and esters.
Common Reagents and Conditions:
Major Products:
Propane: Formed through hydrogenation.
Alcohols and Esters: Formed through nucleophilic addition reactions.
Scientific Research Applications
Propyne has diverse applications in scientific research:
Material Science: Its potential to form complex structures may lead to breakthroughs in creating new materials with unprecedented properties.
Organic Synthesis: this compound is used to create a diverse range of molecules, opening up potential for new pharmaceuticals and agrochemicals.
Fuel and Propellant: Due to its high heat of combustion, this compound is used in fuel applications and as a component of certain types of liquid rocket propellant.
Comparison with Similar Compounds
Acetylene (C₂H₂): Another alkyne with a triple bond between two carbon atoms.
Propadiene (C₃H₄):
1-Butyne (C₄H₆): A higher alkyne with a similar structure but a longer carbon chain.
Uniqueness of Propyne:
Triple Bond Reactivity: The presence of a triple bond makes this compound highly reactive and suitable for various addition reactions.
Versatility in Synthesis: this compound’s ability to form complex structures and its use as a building block in organic synthesis make it unique among similar compounds.
Properties
IUPAC Name |
prop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWATHDPGQKSAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4, Array, CH3CCH | |
Record name | 1-PROPYNE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPYNE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | propyne | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Propyne | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28391-48-2 | |
Record name | 1-Propyne, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28391-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0026387 | |
Record name | 1-Propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
40.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-propyne appears as a colorless liquefied gas with a sweet odor. mp: -104 °C, bp: -23.1 °C. Insoluble in water, soluble in ethanol, chloroform and benzene. Moderately toxic by inhalation. Used as a specialty fuel. Denser than air. Vapors may ignite at distant sources of ignition and flash back., Gas or Vapor; Liquid, Colorless gas with a sweet odor. [Note: A fuel that is shipped as a liquefied compressed gas]; [NIOSH], COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor., Colorless gas with a sweet odor. [Note: A fuel that is shipped as a liquefied compressed gas.] | |
Record name | 1-PROPYNE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18039 | |
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Record name | 1-Propyne | |
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Record name | Methylacetylene | |
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Record name | PROPYNE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACETYLENE (PROPYNE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/564 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Methyl acetylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
-10 °F at 760 mmHg (NIOSH, 2023), -23.2 °C, -10 °F | |
Record name | 1-PROPYNE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-PROPYNE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |
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Record name | PROPYNE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHYL ACETYLENE (PROPYNE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/564 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl acetylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
Flammable gas, NA (Gas) | |
Record name | PROPYNE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl acetylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 3,640 mg/L at 25 °C, Very sol in alcohol; sol in chloroform, benzene, Solubility in water, g/100ml: 0.36, Insoluble | |
Record name | 1-PROPYNE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-PROPYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYNE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl acetylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.607 at 25 °C/4 °C, Density (liquid) at 250 deg K = 0.671 g/ cu m, Relative density (water = 1): 0.70, 1.41(relative gas density) | |
Record name | 1-PROPYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYNE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl acetylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.41 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.4 (AIR= 1), Relative vapor density (air = 1): 1.4, 1.41 | |
Record name | 1-PROPYNE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-PROPYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYNE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACETYLENE (PROPYNE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/564 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5.2 atm (NIOSH, 2023), 4.31X10+3 mm Hg at 25 deg, Vapor pressure, kPa at 20 °C: 521, 5.2 atm | |
Record name | 1-PROPYNE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-PROPYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHYL ACETYLENE (PROPYNE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/564 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl acetylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless gas [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
74-99-7 | |
Record name | 1-PROPYNE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propyne | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Propyne | |
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Record name | 1-Propyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026387 | |
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Record name | Propyne | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/086L40ET1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-PROPYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYNE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACETYLENE (PROPYNE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/564 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propyne | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/UK40D990.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-153 °F (NIOSH, 2023), -102.7 °C, -153 °F | |
Record name | 1-PROPYNE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-PROPYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYNE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACETYLENE (PROPYNE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/564 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl acetylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of propyne?
A1: this compound has the molecular formula C3H4 and a molecular weight of 40.06 g/mol. It is a linear molecule with a triple bond between the first and second carbon atoms: CH≡C–CH3.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic methods provide insights into this compound's structure and properties. Raman spectroscopy helps identify the characteristic vibrational frequencies associated with the triple bond and other functional groups []. Nuclear Magnetic Resonance (NMR) spectroscopy reveals information about the electronic environment and connectivity of the carbon and hydrogen atoms. Furthermore, carbon 1s excitation spectroscopy, using synchrotron radiation and ion time-of-flight mass spectrometry, offers insights into the electronic structure and bonding characteristics of this compound [].
Q3: How stable is poly[1-(trimethylsilyl)-1-propyne] (PTMSP) during long-term storage?
A3: While previous studies attributed changes in PTMSP properties after prolonged storage to oxidation, research suggests that sorption of dibutyl phthalate from the environment is the more likely cause []. Extraction of the dibutyl phthalate restored the PTMSP to its original state, indicating the polymer's chemical stability for at least 6.5 years.
Q4: How does the presence of this compound influence the hydrogenation of propene over palladium catalysts?
A4: Studies using parahydrogen-induced polarization (PHIP) revealed that on supported palladium catalysts, the presence of this compound prevents the hydrogenation of propene []. This finding suggests that this compound and propene utilize different active sites on the palladium surface for their respective hydrogenation reactions.
Q5: What role does the support material play in the catalytic semihydrogenation of this compound over palladium catalysts?
A5: The support material significantly influences the selectivity of palladium catalysts in this compound semihydrogenation. For instance, Pd/TiO2 catalysts uniquely facilitate pairwise H2 addition to both triple and double bonds, unlike Pd supported on alumina, silica, or zirconia []. This difference highlights the critical role of metal-support interactions in determining the hydrogenation mechanism and product selectivity.
Q6: How do computational methods contribute to understanding this compound's interactions with metal surfaces?
A6: Density Functional Theory (DFT) calculations provide valuable insights into the adsorption and reaction mechanisms of this compound on metal surfaces. For example, DFT calculations helped elucidate the propargyl-allenyl-acetylide triple bond migration and subsequent self-hydrogenation and carbon-carbon bond formation of this compound on a silver surface [].
Q7: Can computational chemistry predict the regioselectivity of cycloaddition reactions involving this compound?
A7: Yes, quantum chemical calculations, using methods like MP2 and B3LYP, can predict the regioselectivity of cycloaddition reactions involving this compound. For example, calculations accurately predicted the regioselectivity of the reaction between benzonitrile oxide and this compound, identifying the experimentally observed regioisomer as both thermodynamically and kinetically favored [].
Q8: How do structural modifications of this compound-containing compounds affect their activity in biological systems?
A8: The incorporation of C5-propyne pyrimidines into oligonucleotides significantly enhances their stability, a valuable feature for antisense applications []. This modification promotes hydrophobic stacking interactions with neighboring bases, contributing to the increased stability of the duplex.
Q9: Can the stability of DNA triplex structures be enhanced by incorporating this compound modifications?
A9: Incorporating a disulphide bond into oligonucleotides leads to greater stabilization of triplex DNA structures compared to unmodified oligonucleotides or those containing C-5 this compound deoxyuridine []. This finding highlights the potential of disulphide modifications for enhancing the stability and binding affinity of oligonucleotide-based therapeutics.
Q10: What analytical techniques are employed to study the products of this compound pyrolysis and co-pyrolysis?
A10: Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to analyze the complex mixture of products formed during this compound pyrolysis and co-pyrolysis reactions []. This technique allows for the separation and identification of various aromatic hydrocarbons and other species, providing insights into the reaction mechanisms and synergistic effects between fuel components.
Q11: How can this compound be separated from propylene?
A11: Anion-pillared metal-organic frameworks (MOFs) exhibit high selectivity for this compound over propylene, enabling efficient separation through techniques like vacuum swing adsorption (VSA) []. The MOFs' pore size and geometry can be tuned to preferentially adsorb this compound, facilitating the purification of propylene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.